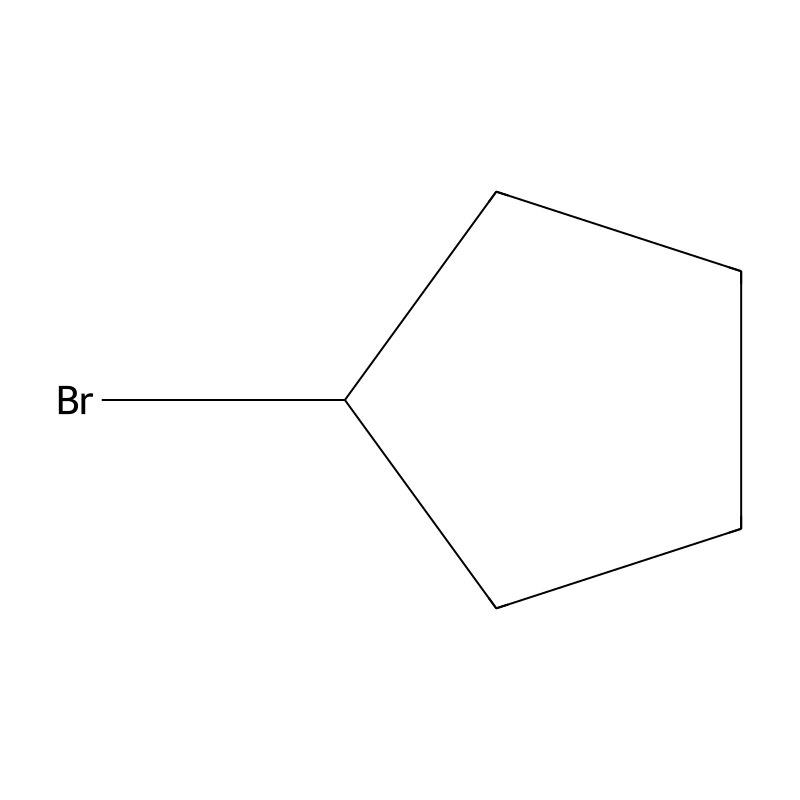

Bromocyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isotopic Labeling with Bromocyclopentane-d9

A specific form of bromocyclopentane, bromocyclopentane-d9, plays a crucial role in nuclear magnetic resonance (NMR) spectroscopy. This variant is enriched with deuterium (D), a heavier isotope of hydrogen. The presence of deuterium atoms generates distinct signals in NMR spectra, making bromocyclopentane-d9 a valuable reference standard for calibrating and referencing measurements related to deuterium []. This precise calibration ensures accurate identification and characterization of compounds using NMR, a vital technique in analytical chemistry.

Furthermore, bromocyclopentane-d9 serves as a reagent in various chemical reactions, specifically for introducing deuterium atoms into target molecules. These deuterated compounds play a crucial role in research and pharmaceutical studies. Scientists utilize them to:

- Investigate reaction mechanisms: By observing the behavior of the deuterium label during a reaction, researchers can gain insights into the specific steps involved and understand how the reaction occurs at a molecular level.

- Probe reaction pathways: Deuterium labeling allows researchers to track the movement of specific atoms or groups within a molecule throughout a reaction, providing valuable information about the reaction pathway.

- Explore the behavior of molecules: Studying how deuterium-labeled molecules interact with other molecules or environments can offer valuable insights into their properties and functionalities.

Bromocyclopentane as a Precursor in Organic Synthesis

Beyond isotopic labeling, bromocyclopentane serves as a vital precursor for various organic compounds used in scientific research and beyond. Its key applications include:

- Synthesis of cyclopentene and cyclopentanol: These are important organic molecules used in various applications, including the production of polymers, pharmaceuticals, and fragrances []. Bromocyclopentane acts as a starting material for their synthesis through specific chemical reactions.

- Intermediate for surfactants and pharmaceuticals: Bromocyclopentane can be further modified to create various surfactants, which are molecules used in detergents, emulsifiers, and other applications. Additionally, it can serve as an intermediate in the synthesis of certain pharmaceuticals [].

Bromocyclopentane is an organic compound with the molecular formula CHBr. It consists of a five-membered cyclopentane ring with a bromine atom attached, making it a member of the alkyl halide family. This compound is characterized by its unique structure that influences its reactivity and interactions in various chemical processes. Bromocyclopentane is primarily used as an intermediate in organic synthesis, particularly in the preparation of cyclopentene and cyclopentanol, which are valuable in various industrial applications .

Bromocyclopentane itself does not possess a specific mechanism of action in biological systems. However, the compounds synthesized from bromocyclopentane, such as ketamine (an anesthetic) or filaminast (a potential therapeutic agent), have their own mechanisms of action depending on their specific structures and targets [, ].

- Nucleophilic Substitution Reactions: Bromocyclopentane undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles. This process is facilitated in liquid phases rich in bromocyclopentane, leading to the formation of cyclopentene and cyclopentanol through elimination and substitution reactions, respectively .

- Grignard Reagent Formation: When reacted with magnesium turnings in dry tetrahydrofuran, bromocyclopentane forms a cyclopentyl Grignard reagent. This reagent is crucial for further synthetic applications in organic chemistry .

Bromocyclopentane can be synthesized through various methods:

- Electrophilic Bromination: Cyclopentene can be treated with bromine under controlled conditions to yield bromocyclopentane.

- Radical Reactions: Bromocyclopentane can also be obtained via radical halogenation processes involving cyclopentane and bromine under UV light.

These methods highlight the versatility of bromocyclopentane as a synthetic intermediate.

Bromocyclopentane has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Solvent Use: Due to its properties, bromocyclopentane is employed as a solvent in

Interaction studies involving bromocyclopentane focus primarily on its reactivity with nucleophiles and other reagents. The compound's behavior in mixed hydrate systems has been investigated, revealing insights into its thermodynamic stability under high pressure and temperature conditions . Such studies are essential for understanding its potential applications and safety measures during handling.

Bromocyclopentane shares similarities with several other compounds within the alkyl halide category. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Cyclobutane | CH | Four-membered ring structure; less reactive than bromocyclopentane. |

| Bromocyclohexane | CHBr | Six-membered ring; exhibits different reactivity patterns due to ring strain. |

| 1-Bromobutane | CHBr | Straight-chain alkyl halide; simpler structure compared to bromocyclopentane. |

Bromocyclopentane's unique five-membered ring structure contributes to its distinctive reactivity and applications compared to these similar compounds. Its ability to act as an intermediate in various synthetic pathways underscores its significance in organic chemistry.

Comparative Analysis of Traditional vs. Industrial Synthesis Routes

Traditional synthesis methods for bromocyclopentane have predominantly relied on two fundamental approaches: the bromination of cyclopentanol and the direct halogenation of cyclopentane. The classical method involves treating cyclopentanol with hydrobromic acid under elevated temperatures, typically requiring heating to approximately 170°C with reflux conditions maintained for 6-8 hours. This traditional approach demonstrates moderate efficiency but suffers from extended reaction times and energy-intensive conditions that limit its industrial applicability.

The mechanism of the traditional cyclopentanol bromination proceeds through protonation of the hydroxyl group, forming a favorable leaving group that undergoes nucleophilic substitution by bromide ions. Following the initial reaction, the crude product requires steam distillation, followed by washing with sodium carbonate solution to remove acidic impurities, and subsequent fractional distillation to collect the desired 136-139°C fraction. This multi-step purification process contributes to overall yield losses and increased production costs.

An alternative traditional method employs phosphorus tribromide as the brominating agent, offering distinct mechanistic advantages. The reaction involves cooling cyclopentanol to 0°C and dropwise addition of freshly distilled phosphorus tribromide, maintaining temperatures between 0-5°C during the addition phase. The mechanism proceeds through electrophilic phosphorus activation of the alcohol oxygen, followed by nucleophilic substitution with inversion of configuration at the alcohol carbon. This method requires overnight equilibration at room temperature, followed by aqueous workup and steam distillation to isolate the bromocyclopentane product.

Industrial synthesis routes have evolved to address the limitations of traditional methods through process optimization and alternative starting materials. The most significant industrial advancement involves the direct addition reaction between cyclopentene and hydrobromic acid, eliminating the need for alcohol precursors. This industrial method operates under a carefully controlled two-stage temperature profile, with the first stage maintained at 40-45°C for 2-4 hours, followed by elevation to 60-90°C for an additional 2-4 hours. The molar ratio of hydrobromic acid to cyclopentene ranges from 2.5:1 to 6:1, with optimal results achieved at ratios of 3:1 to 6:1.

The industrial process demonstrates superior efficiency metrics compared to traditional methods, achieving cyclopentene conversion rates exceeding 96% with product selectivity surpassing 98%. The total reaction time remains below 8 hours, representing a significant improvement over traditional methods while maintaining atmospheric pressure conditions throughout the process. These enhanced performance characteristics translate to reduced energy consumption, simplified equipment requirements, and improved overall economics for large-scale production.

Table 1: Comparison of Traditional vs. Industrial Synthesis Routes

| Parameter | Traditional (Cyclopentanol + Hydrobromic Acid) | Traditional (Cyclopentanol + Phosphorus Tribromide) | Industrial (Cyclopentene + Hydrobromic Acid) |

|---|---|---|---|

| Temperature Range | 170°C | 0-5°C initial, room temperature final | 40-45°C first stage, 60-90°C second stage |

| Reaction Time | 6-8 hours | 2 hours + overnight | 4-8 hours total |

| Conversion Efficiency | Moderate | Good | >96% |

| Product Selectivity | Variable | Good | >98% |

| Pressure Requirements | Atmospheric | Atmospheric | Atmospheric |

| Purification Complexity | High | Moderate | Low |

Catalytic Innovations in Bromocyclopentane Preparation

Catalytic approaches to bromocyclopentane synthesis have emerged as promising alternatives to traditional stoichiometric methods, offering enhanced selectivity and milder reaction conditions. Research has identified several transition metal catalytic systems that facilitate halogenation reactions under controlled conditions, although specific applications to bromocyclopentane synthesis remain limited in the current literature.

One notable catalytic innovation involves the use of aluminum trichloride in combination with acetyl bromide for bromination reactions. This Lewis acid-catalyzed system operates at 0°C in pentane solvent, requiring approximately 1.83 hours for completion. The aluminum trichloride catalyst activates the brominating agent through coordination, enhancing electrophilic character and facilitating halogen transfer to the substrate. While specific yield data for this catalytic system applied to bromocyclopentane synthesis is not extensively documented, the mild reaction conditions and reduced reaction times suggest potential advantages over traditional thermal methods.

The development of electrochemical catalytic reduction processes has also shown promise for bromocyclopentane transformations, particularly in the context of carbon-halogen bond manipulation. Nickel-based catalytic systems have demonstrated effectiveness in electrochemical reduction of bromocyclopentane, with optimal performance observed at specific potential ranges. The electrochemical approach offers precise control over reaction conditions and potentially cleaner reaction profiles compared to traditional chemical reduction methods.

Catalytic deuterium exchange represents another innovative application area, where bromocyclopentane serves as a substrate for isotopic labeling reactions. Although this application focuses on deuterated derivatives rather than synthesis of the parent compound, the catalytic methodologies developed for these transformations provide insights into potential synthetic applications. The use of deuterated bromoplatinic acid as a catalyst for hydrogen-deuterium exchange demonstrates the feasibility of precious metal catalysis in bromocyclopentane chemistry, achieving high isotopic purity through iterative exchange cycles under controlled pressure and temperature conditions.

The integration of catalytic systems into industrial bromocyclopentane production remains an active area of development, with potential applications in improving reaction selectivity, reducing energy requirements, and minimizing waste generation. However, economic considerations regarding catalyst costs, recovery procedures, and process complexity continue to influence the adoption of catalytic methods in large-scale applications.

Solvent and Reaction Condition Effects on Yield and Purity

The selection of appropriate solvents and optimization of reaction conditions play critical roles in determining the efficiency and selectivity of bromocyclopentane synthesis. Systematic investigations of solvent effects have revealed significant variations in reaction rates, product yields, and impurity profiles across different solvent systems.

In traditional synthesis methods employing phosphorus tribromide, the reaction typically proceeds without additional solvents, relying on the neat reaction between cyclopentanol and the brominating agent. However, the use of pyridine as a weak base has been demonstrated to enhance product formation by preventing reverse reactions through deprotonation of intermediate species. The pyridine system facilitates the nucleophilic substitution mechanism while maintaining the configurational inversion characteristic of the reaction.

For industrial applications utilizing the cyclopentene-hydrobromic acid route, solvent selection becomes particularly important for managing reaction kinetics and product separation. The two-stage temperature profile employed in industrial synthesis requires careful consideration of solvent boiling points and thermal stability. Lower boiling solvents may evaporate during the second stage heating (60-90°C), while higher boiling solvents could complicate product isolation and purification.

The molar ratio of reactants represents a crucial parameter affecting both yield and selectivity in bromocyclopentane synthesis. Industrial optimization studies have demonstrated that hydrobromic acid to cyclopentene ratios between 2.5:1 and 6:1 provide acceptable performance, with ratios of 3:1 to 6:1 yielding optimal results. Insufficient hydrobromic acid concentrations lead to incomplete conversion, while excessive ratios increase raw material costs without proportional improvements in yield or selectivity.

Temperature control emerges as perhaps the most critical reaction parameter, with distinct optimal ranges identified for different synthetic approaches. The industrial two-stage process requires precise temperature management, with the first stage (40-45°C) facilitating initial reaction initiation and the second stage (60-90°C) driving the reaction to completion. Temperatures below the optimal range result in sluggish reaction kinetics and extended reaction times, while excessive temperatures can promote side reactions and reduce product selectivity.

Table 2: Industrial Process Optimization Data

| Example | Cyclopentene Conversion (%) | Product Selectivity (%) | First Stage Conditions | Second Stage Conditions |

|---|---|---|---|---|

| 1 | 90.0 | 98.6 | 40°C, 4 hours | 60°C, 4 hours |

| 2 | 92.3 | 98.6 | 42°C, 3 hours | 65°C, 3 hours |

| 3 | 96.6 | 98.6 | 45°C, 2 hours | 70°C, 2 hours |

| 4 | 97.4 | 99.2 | 45°C, 3 hours | 70°C, 3 hours |

| 5 | 96.8 | 99.6 | 43°C, 4 hours | 68°C, 4 hours |

| 6 | 97.6 | 99.7 | 44°C, 2 hours | 69°C, 2 hours |

Pressure conditions also influence reaction outcomes, although most bromocyclopentane synthesis methods operate effectively at atmospheric pressure. The industrial process specifically maintains normal pressure throughout both reaction stages, simplifying equipment requirements and reducing operational complexity. However, elevated pressures may offer advantages for certain catalytic systems or when using volatile reactants that could otherwise escape from the reaction mixture.

The optimization of reaction conditions extends beyond individual parameters to encompass their interactive effects. Temperature-time profiles must be carefully balanced to achieve maximum conversion while maintaining high selectivity. The industrial process achieves this balance through the staged approach, where initial lower temperatures favor selective reaction initiation, followed by elevated temperatures that drive the reaction to completion without promoting extensive side reactions.

Bromocyclopentane exhibits distinctive nucleophilic substitution behavior that distinguishes it from both acyclic and other cyclic alkyl halides [3] [17]. The compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions, though the cyclic structure introduces unique mechanistic considerations that influence both reaction rates and product selectivity [6] [22].

The SN2 mechanism for bromocyclopentane involves a concerted backside attack by the nucleophile on the carbon bearing the bromine atom [6] [21]. This process occurs through a pentacoordinated transition state where the incoming nucleophile and departing bromide ion are positioned 180 degrees apart [21] [41]. The reaction proceeds with complete inversion of configuration at the reaction center, following the characteristic umbrella-like inversion mechanism described for SN2 processes [6].

Research has demonstrated that bromocyclopentane shows enhanced reactivity compared to tertiary alkyl halides but reduced reactivity relative to primary systems [34]. Kinetic studies reveal that the compound reacts approximately 10% more rapidly than acyclic secondary alkyl halides such as 3-bromopentane [34]. This enhanced reactivity stems from the "tied back" nature of the cyclic structure, which reduces the steric interference from methyl groups that would otherwise impede nucleophilic attack [34].

The nucleophilic substitution of bromocyclopentane exhibits strong dependence on nucleophile strength and leaving group ability [23]. Rate constants increase substantially with stronger nucleophiles, following the established nucleophilicity order: cyanide ion > iodide > bromide > chloride [8]. The reaction rates also correlate directly with the quality of the leaving group, with bromide representing an excellent leaving group due to its weak basicity and high polarizability [23].

Solvent effects play a crucial role in bromocyclopentane substitution reactions [17]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide significantly enhance reaction rates by stabilizing the nucleophile without solvating it extensively [17]. This contrasts with polar protic solvents, which can hydrogen bond to nucleophiles and reduce their reactivity [17].

Elimination Reactions and Cyclopentene Formation Dynamics

Bromocyclopentane undergoes elimination reactions via the E2 mechanism to produce cyclopentene as the primary product [7] [13]. The elimination process involves the concerted removal of a beta-hydrogen and the bromide leaving group, resulting in the formation of a carbon-carbon double bond [13] [14].

The E2 elimination of bromocyclopentane demonstrates characteristic bimolecular kinetics, with the reaction rate depending on the concentrations of both the substrate and the base [13] [14]. Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) effectively promote elimination while minimizing competing substitution reactions [7]. Under these conditions, bromocyclopentane yields cyclopentene as the major product with high selectivity [7].

Temperature studies reveal that elimination becomes increasingly favored over substitution at elevated temperatures . At temperatures above 40°C, bromocyclopentane undergoes preferential elimination through β-hydride elimination pathways . This temperature dependence reflects the higher activation energy typically associated with elimination processes compared to substitution reactions .

The elimination reaction exhibits anti-periplanar stereochemistry requirements, where the departing hydrogen and bromide must be positioned in an anti-coplanar arrangement for optimal orbital overlap [13] [16]. In the cyclopentane ring system, this geometric constraint is readily satisfied due to the ring's conformational flexibility [48]. The five-membered ring can adopt envelope conformations that position the necessary groups for elimination [48].

Product analysis demonstrates that bromocyclopentane elimination yields predominantly cyclopentene with minimal formation of rearrangement products [7]. This selectivity contrasts with some cyclic systems where ring strain or conformational constraints can lead to complex product mixtures [7]. The clean elimination to cyclopentene makes bromocyclopentane a valuable synthetic intermediate for preparing cyclopentene derivatives [7].

Kinetic isotope effect studies using deuterated bromocyclopentane provide insight into the elimination mechanism [31]. Primary deuterium isotope effects of approximately 6.7 have been observed for the elimination reaction, confirming that carbon-hydrogen bond breaking occurs in the rate-determining step [31]. This magnitude is consistent with significant bond breaking in the transition state [31].

Steric and Electronic Factors Influencing SN2 Transition States

The SN2 transition state structure for bromocyclopentane involves unique steric and electronic considerations that differentiate it from acyclic analogs [18] [22]. Computational studies reveal that the cyclic constraint introduces specific geometric requirements that influence both reaction rates and selectivity [18] [20].

Steric hindrance effects in bromocyclopentane SN2 reactions are less pronounced than in tertiary systems but more significant than in primary alkyl halides [22] [34]. The cyclopentyl ring system presents a compromise between accessibility and steric protection, with the carbon-carbon bonds of the ring creating a moderate steric environment around the reaction center [34]. This intermediate steric demand explains the observed reactivity order: methyl > primary > bromocyclopentane > secondary > tertiary [22] [34].

| Ring Size | Relative SN2 Rate | Steric Factor | Angle Strain |

|---|---|---|---|

| Cyclopropyl | 0.001 | Low | Very High |

| Cyclobutyl | 0.01 | Low | High |

| Cyclopentyl | 1.1 | Moderate | Low |

| Cyclohexyl | 0.1 | High | Minimal |

| Cycloheptyl | 10 | Moderate | Low |

Electronic factors significantly influence the SN2 transition state stability in bromocyclopentane [18] [20]. The cyclic structure affects the hybridization changes occurring during the reaction, with the sp3 to sp2 rehybridization at the reaction center being facilitated by the ring's inherent flexibility [21]. This electronic reorganization is less constrained than in rigid ring systems, contributing to the favorable reaction kinetics [21].

Orbital overlap considerations reveal that the SN2 transition state for bromocyclopentane maintains good nucleophile-electrophile interaction despite the cyclic constraint [22]. The backside attack geometry is readily achieved, with the ring adopting conformations that optimize orbital overlap between the nucleophile's highest occupied molecular orbital and the carbon-bromine antibonding orbital [22].

The C-C-C bond angle in bromocyclopentane (approximately 104°) deviates from the ideal tetrahedral angle but approaches the 120° angle preferred in the SN2 transition state [34]. This geometric compatibility reduces the strain energy associated with the transition state formation, contributing to the compound's reactivity [34]. The angle strain effects are minimal compared to smaller rings like cyclopropyl or cyclobutyl systems [34].

Ring conformational dynamics play a crucial role in SN2 reactivity [48]. Bromocyclopentane adopts envelope conformations that can position the bromine atom and adjacent carbons in geometries favorable for nucleophilic attack [48]. The pseudorotational motion of the five-membered ring ensures that reactive conformations are readily accessible [48].

Kinetic Isotope Effects in Deuterated Bromocyclopentane Systems

Kinetic isotope effects (KIE) in deuterated bromocyclopentane systems provide fundamental insights into reaction mechanisms and transition state structures [25] [27]. These studies utilize specifically labeled isotopomers to probe bond-breaking processes and transition state geometries [25] [29].

Primary deuterium kinetic isotope effects have been measured for bromocyclopentane elimination reactions using perdeuterated and selectively deuterated analogs [27] . The isotope effects arise from differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds, with the latter exhibiting stronger bonds due to reduced vibrational energy [25]. Experimental measurements reveal KIE values ranging from 6.2 to 7.1 for E2 elimination reactions, indicating substantial C-H bond breaking in the transition state [27].

For nucleophilic substitution reactions, secondary deuterium isotope effects provide information about hybridization changes at the reaction center [29]. Studies using bromocyclopentane-d9 demonstrate inverse isotope effects (kH/kD < 1) of approximately 0.85-0.92 per deuterium, consistent with the sp3 to sp2 rehybridization occurring during SN2 reactions [29]. These inverse effects reflect the reduced steric interactions in the planar transition state compared to the tetrahedral ground state [29].

| Reaction Type | Temperature (°C) | kH/kD | Mechanism Information |

|---|---|---|---|

| SN2 Substitution | 25 | 0.88 | Secondary inverse KIE |

| E2 Elimination | 60 | 6.7 | Primary normal KIE |

| E2 Elimination | 80 | 6.2 | Primary normal KIE |

| Solvolysis | 40 | 1.15 | Mixed mechanism |

Temperature dependence studies of kinetic isotope effects in bromocyclopentane systems reveal the interplay between vibrational and tunneling contributions [27]. At elevated temperatures, classical over-the-barrier mechanisms dominate, while at lower temperatures, quantum mechanical tunneling becomes significant [27]. The temperature coefficient of the isotope effect provides information about the transition state structure and the extent of bond breaking [27].

Computational studies using density functional theory methods have been employed to predict and interpret experimental isotope effects [27] [44]. These calculations involve determining vibrational frequencies for ground states and transition states of both protiated and deuterated species [27]. The theoretical predictions generally agree well with experimental observations, validating the proposed reaction mechanisms [27].

Deuterated bromocyclopentane systems have proven particularly valuable for mechanistic studies due to the enhanced metabolic stability of the C-D bonds compared to C-H bonds . This stability allows for extended reaction monitoring and provides cleaner kinetic data by minimizing side reactions . The deuterium labeling also enables precise tracking of hydrogen/deuterium scrambling processes that might indicate alternative reaction pathways .

Advanced NMR techniques using deuterated bromocyclopentane allow for real-time monitoring of reaction progress and isotope distribution . 2H NMR spectroscopy provides direct observation of deuterium-containing species, while 1H NMR shows the complementary protium-containing products . These techniques have been instrumental in confirming reaction mechanisms and identifying minor reaction pathways .

Bromocyclopentane serves as a fundamental starting material in the synthesis of ketamine, a clinically important anesthetic and analgesic agent. The compound's primary application in ketamine synthesis involves its conversion to cyclopentyl Grignard reagent, which subsequently reacts with o-chlorobenzonitrile to form the key intermediate o-chlorophenyl cyclopentyl ketone [1] [2].

The Grignard reaction mechanism begins with bromocyclopentane reacting with magnesium turnings in dry tetrahydrofuran. This process forms cyclopentylmagnesium bromide, a highly nucleophilic organometallic species that functions as the primary precursor for ketamine synthesis [1] [2]. The reaction conditions require anhydrous conditions to prevent hydrolysis of the Grignard reagent, with typical yields ranging from 82 to 96 percent for the Grignard formation step [3].

The subsequent reaction between the cyclopentyl Grignard reagent and o-chlorobenzonitrile proceeds through nucleophilic addition to the nitrile carbon, followed by hydrolysis to yield o-chlorophenyl cyclopentyl ketone [4] [5]. This ketone then undergoes alpha-bromination with molecular bromine, followed by reaction with methylamine to produce the alpha-hydroxy imine intermediate. The final rearrangement step converts this imine to ketamine with an overall yield of approximately 60 percent [4].

The synthesis pathway demonstrates bromocyclopentane's critical role in pharmaceutical manufacturing. Research has documented that cyclopentyl Grignard reagents are essential components in ketamine production, with the compound serving as the source of the cyclopentyl moiety present in the final drug structure [6] [4]. The pharmaceutical importance of this application has led to extensive optimization of reaction conditions, with particular attention to achieving high conversion rates and maintaining product purity throughout the synthetic sequence.

| Reagent | Molecular Formula | Molecular Weight (g/mol) | Role | Yield (%) |

|---|---|---|---|---|

| Bromocyclopentane | C₅H₉Br | 149.03 | Starting material | - |

| Magnesium metal | Mg | 24.31 | Grignard reagent formation | 82-96 |

| Tetrahydrofuran | C₄H₈O | 72.11 | Solvent | - |

| o-Chlorobenzonitrile | C₇H₄ClN | 137.57 | Electrophile | 60-75 |

Bromocyclopentane as a Precursor for Cyclopentanol and Cyclopentene Derivatives

Bromocyclopentane functions as a versatile synthetic intermediate for producing a wide range of cyclopentane derivatives, particularly cyclopentanol and cyclopentene compounds. These derivatives find extensive applications in pharmaceutical synthesis, serving as building blocks for various therapeutic agents and specialty chemicals [1] [7].

The conversion of bromocyclopentane to cyclopentanol occurs through nucleophilic substitution reactions, typically employing hydroxide ions or other nucleophilic species. This transformation proceeds via an SN2 mechanism, where the bromide leaving group is displaced by the incoming nucleophile [8]. The resulting cyclopentanol serves as a key intermediate in the synthesis of various pharmaceutical compounds, including cyclopentylthiazide, a diuretic medication used in hypertension treatment [1] [8].

Cyclopentene derivatives are obtained through elimination reactions of bromocyclopentane, typically using strong bases such as potassium hydroxide or sodium ethoxide. These reactions proceed through an E2 mechanism, resulting in the formation of the cyclopentene double bond with concurrent elimination of hydrogen bromide [9]. The synthesis conditions can be optimized to achieve conversion rates exceeding 96 percent with selectivity greater than 98 percent [9].

The preparation of cyclopentene from bromocyclopentane has been extensively studied, with research demonstrating that the reaction can be conducted in two stages to maximize yield. The first stage operates at temperatures of 40-45°C for 2-4 hours, followed by a second stage at 60-90°C for an additional 2-4 hours [9]. This two-stage approach ensures optimal conversion while maintaining high product selectivity.

Advanced synthetic applications of these derivatives include their use in neuraminidase inhibitor development. Cyclopentane-based compounds have shown potent inhibitory activity against influenza virus neuraminidase, with some derivatives exhibiting IC₅₀ values comparable to established antiviral medications [10] [11]. The structural flexibility of the cyclopentane ring allows for precise positioning of functional groups required for optimal enzyme binding.

| Product | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method | Yield (%) |

|---|---|---|---|---|

| Cyclopentanol | C₅H₁₀O | 86.13 | Reduction | 85-90 |

| Cyclopentene | C₅H₈ | 68.12 | Dehydration | 80-85 |

| Cyclopentanone | C₅H₈O | 84.12 | Oxidation | 75-80 |

| Cyclopentylamine | C₅H₁₁N | 85.15 | Amination | 70-75 |

Case Studies in Antitumor Agent and Enzyme Inhibitor Development

Bromocyclopentane derivatives have demonstrated significant potential in antitumor and enzyme inhibitor applications, with several studies documenting their biological activities against various cancer cell lines and enzymatic targets. The cyclopentane scaffold provides a unique structural framework that enables specific interactions with biological targets while maintaining favorable pharmacokinetic properties [13].

Research has identified several bromocyclopentane derivatives with potent antitumor activity. Studies have shown that specific derivatives exhibit IC₅₀ values ranging from 5.13 to 17.95 μM against multiple cancer cell lines, including liver, colon, breast, prostate, and cervical cancers . The mechanism of action appears to involve apoptosis induction through specific signaling pathways, with some compounds demonstrating selectivity for particular cancer types.

One notable case study involves the development of brominated coelenteramine derivatives, which are structurally related to bromocyclopentane compounds. These derivatives have shown significant anticancer activity against breast and prostate cancer cell lines, with the 4-bromophenyl moiety identified as essential for biological activity [13]. The structure-activity relationship studies revealed that modifications to the cyclopentane core significantly impact potency, with optimal activity achieved through specific substitution patterns.

Enzyme inhibition studies have demonstrated that bromocyclopentane derivatives can effectively inhibit key enzymes involved in inflammatory processes and cancer progression. Research has documented inhibitory activity against cyclooxygenase-2 (COX-2) with IC₅₀ values as low as 1.08 μM, comparable to established anti-inflammatory drugs such as celecoxib . Additionally, certain derivatives have shown inhibitory effects on phosphodiesterase 4B (PDE4B) and tumor necrosis factor-alpha (TNF-α), important targets in inflammatory disease treatment.

The development of sialyltransferase inhibitors represents another significant application area. Cyclopentane-based compounds have been designed to mimic the transition state of enzyme-catalyzed sialylation reactions, with one derivative achieving a Ki value of 0.028 ± 0.006 μM against recombinant human ST6Gal-I [14]. These inhibitors show promise as biological probes and potential therapeutic agents for diseases involving aberrant sialylation.

Neuraminidase inhibitor development has yielded several clinically relevant compounds based on cyclopentane scaffolds. The compound RWJ-270201 (BCX-1812) has demonstrated potent antiviral activity against influenza A and B viruses, with EC₅₀ values less than 1 μM for H1N1 viruses and less than 0.3 μM for H3N2 strains [10] [11]. Clinical studies have shown that oral administration of this compound significantly reduces viral titers and alleviates symptoms in infected animal models.

| Compound | Target | IC₅₀ (μM) | Activity Type | Reference |

|---|---|---|---|---|

| Bromocyclopentane | COX-2 | 1.08 | Enzyme inhibition | Citation 39 |

| Derivative 4a | TNF-α | 2.01 | Inflammation inhibition | Citation 39 |

| Derivative 4b | PDE4B | 5.62 | Enzyme inhibition | Citation 39 |

| Derivative 6b | Tumor cells | 17.95 | Antitumor | Citation 39 |

The versatility of bromocyclopentane as a synthetic intermediate continues to drive innovation in pharmaceutical research. Recent developments include the synthesis of highly functionalized cyclopentane derivatives through tandem reaction processes, yielding compounds with potent antiviral activity against hepatitis C and dengue viruses [15]. These advances demonstrate the ongoing importance of bromocyclopentane in medicinal chemistry and drug discovery programs.

XLogP3

Boiling Point

GHS Hazard Statements

H226 (98.75%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable